ROR|At inverse agonist 31
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Overview
Description
ROR|At inverse agonist 31: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are ligand-dependent transcription factors involved in various biological processes, including the regulation of differentiation and function of neural, immune, and metabolic tissues. This compound specifically targets the RORγt isoform, which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ROR|At inverse agonist 31 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route includes the formation of an N-sulfonamide tetrahydroquinoline scaffold, which is then functionalized to yield the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: ROR|At inverse agonist 31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: ROR|At inverse agonist 31 is used as a tool compound in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .
Biology: In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is used in cell-based assays to study the effects of RORγt modulation on immune cell function .
Medicine: The compound has potential therapeutic applications in the treatment of autoimmune diseases, such as multiple sclerosis, psoriasis, and rheumatoid arthritis. By inhibiting RORγt activity, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new treatments for inflammatory and autoimmune diseases .
Mechanism of Action
ROR|At inverse agonist 31 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This binding disrupts the formation of the agonist lock, a critical structural feature required for the recruitment of coactivator molecules. As a result, the transcription of IL-17 and other pro-inflammatory cytokines is suppressed, leading to reduced inflammation and immune response .
Comparison with Similar Compounds
SR2211: Another RORγt inverse agonist with similar anti-inflammatory properties.
A-9758: A well-characterized RORγt inverse agonist with in vitro and in vivo anti-inflammatory activity.
Aminothiazole derivatives: Compounds that act as dual inverse agonists of RORβ and RORγ.
Uniqueness: ROR|At inverse agonist 31 is unique due to its specific molecular structure and high selectivity for RORγt. This selectivity allows for targeted modulation of Th17 cell differentiation and IL-17 production, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H15Cl2F3N4O3S |
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Molecular Weight |
555.4 g/mol |
IUPAC Name |
4-(2,6-dichlorophenoxy)-N-(4-methylsulfonylphenyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C23H15Cl2F3N4O3S/c1-36(33,34)16-11-9-15(10-12-16)29-21-30-20(13-5-7-14(8-6-13)23(26,27)28)31-22(32-21)35-19-17(24)3-2-4-18(19)25/h2-12H,1H3,(H,29,30,31,32) |
InChI Key |
SGNCATNWBIODJJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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